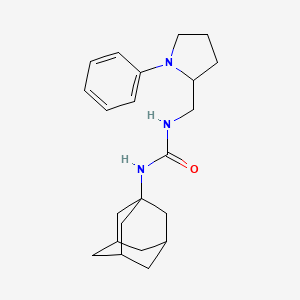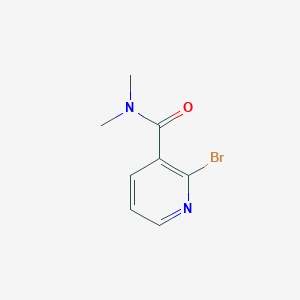
2-Bromo-N,N-dimethylnicotinamide
Vue d'ensemble
Description
2-Bromo-N,N-dimethylnicotinamide is an organic compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)
Méthodes De Préparation
The synthesis of 2-Bromo-N,N-dimethylnicotinamide typically involves the bromination of N,N-dimethylnicotinamide. One common method includes the reaction of N,N-dimethylnicotinamide with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the nicotinamide ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-Bromo-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-N,N-dimethylnicotinamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-N,N-dimethylnicotinamide involves its interaction with biological molecules. As a derivative of nicotinamide, it may influence cellular processes by modulating the activity of enzymes involved in NAD+ metabolism . The bromine atom can also participate in halogen bonding, which can affect the compound’s binding affinity to target proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
2-Bromo-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives such as:
- 2-Chloro-N,N-dimethylnicotinamide
- 2-Iodo-N,N-dimethylnicotinamide
- N,N-Dimethylnicotinamide
These compounds share a similar core structure but differ in the halogen substituent at the 2-position. The presence of different halogens can influence their reactivity, biological activity, and physical properties. For example, the bromine atom in this compound may confer unique reactivity patterns compared to its chloro or iodo counterparts .
Propriétés
IUPAC Name |
2-bromo-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFOYLOXZNGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433965-43-5 | |
| Record name | 2-bromo-N,N-dimethylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2382852.png)
![3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2382854.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2382855.png)
![3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2382856.png)
![2-(2,4-dichlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B2382857.png)
![N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2382858.png)
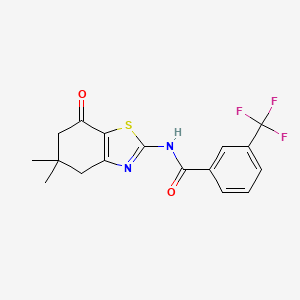
![2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2382861.png)
![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)
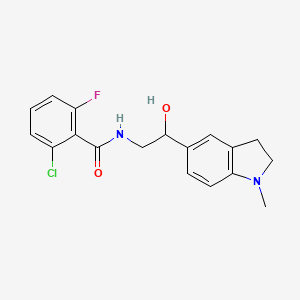
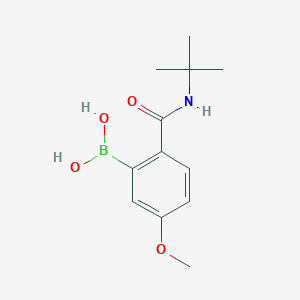
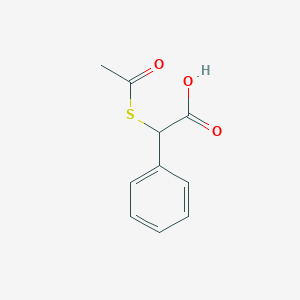
![3-(1,3-benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B2382872.png)
